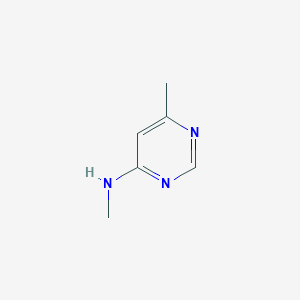

N,6-dimethylpyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,6-dimethylpyrimidin-4-amine is an organic compound with the molecular formula C6H9N3. It belongs to the class of aminopyrimidines, which are characterized by an amino group attached to a pyrimidine ring. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethylpyrimidin-4-amine typically involves the reaction of substituted benzamidines with carbonyl compounds under specific conditions. One common method includes the use of substituted 2-benzylidenemalononitriles and substituted benzamidines to produce 2-aryl-5-benzylpyrimidine-4,6-diamines . The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and reduce waste. For example, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce halogenated pyrimidines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

N,6-dimethylpyrimidin-4-amine is primarily used as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing antiviral and anticancer agents. For instance, it is involved in synthesizing sulfadimethylisopyrimidine, a compound with antimicrobial properties. The typical synthetic pathway involves condensing this compound with acetaminobenzenesulfonyl chloride to yield active pharmaceutical ingredients (APIs) that enhance therapeutic options for patients .

| Pharmaceutical Application | Description |

|---|---|

| Antiviral Agents | Used in synthesizing compounds that inhibit viral replication. |

| Anticancer Agents | Serves as a building block for drugs targeting cancer cells. |

| Antimicrobial Agents | Integral in producing sulfadimethylisopyrimidine for treating bacterial infections. |

Agricultural Chemicals

Role in Crop Protection

In agriculture, this compound is utilized in formulating herbicides and fungicides. These agrochemicals are essential for protecting crops from pests and diseases, thereby improving agricultural yields. The compound's efficacy in these formulations helps mitigate the impact of weeds and pathogens on crop production .

| Agricultural Application | Description |

|---|---|

| Herbicides | Effective in controlling unwanted plant growth. |

| Fungicides | Protects crops from fungal infections. |

Biochemical Research

Building Block for Nucleotides

This compound serves as a vital building block in the synthesis of nucleotides and nucleic acids. This application is particularly relevant in genetic research and molecular biology studies where understanding DNA and RNA synthesis is crucial .

| Biochemical Application | Description |

|---|---|

| Nucleotide Synthesis | Facilitates the study of genetic material and its functions. |

| Molecular Biology Research | Aids in various experiments related to genetics and biochemistry. |

Colorants and Dyes

Production of Dyes

The compound is also employed in producing dyes and pigments used in textiles and printing industries. Its chemical properties allow for the creation of vibrant colors that exhibit good stability under various conditions .

| Colorant Application | Description |

|---|---|

| Textile Dyes | Provides vibrant colors for fabrics. |

| Printing Inks | Used to create stable inks for printing processes. |

Analytical Chemistry

Applications in Analytical Techniques

In analytical chemistry, this compound is utilized in various techniques such as chromatography to separate and identify compounds within complex mixtures. This application is critical for quality control processes in both pharmaceutical and agricultural sectors .

| Analytical Application | Description |

|---|---|

| Chromatography | Helps separate compounds for analysis and quality assurance. |

Case Study 1: Development of Antiviral Agents

A study demonstrated the synthesis of a novel antiviral compound using this compound as an intermediate. The resulting compound showed significant activity against specific viral strains, highlighting the compound's importance in pharmaceutical development.

Case Study 2: Agricultural Efficacy

Research on herbicide formulations containing this compound revealed improved weed control compared to standard treatments, leading to enhanced crop yields.

Wirkmechanismus

The mechanism of action of N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N,6-dimethylpyrimidin-4-amine include:

2-Chloro-N,6-dimethylpyrimidin-4-amine: This compound has a chloro group instead of an amino group, which can alter its chemical properties and reactivity.

2-Amino-4,6-dimethylpyrimidine: This compound has an amino group at position 2, which can affect its biological activity and applications.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring.

Biologische Aktivität

N,6-Dimethylpyrimidin-4-amine, also known as 2-amino-4,6-dimethylpyrimidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C6H9N3

- Molecular Weight : 123.16 g/mol

- CAS Number : 767-15-7

- IUPAC Name : 4,6-dimethylpyrimidin-2-amine

This compound exhibits various biological activities primarily through its interactions with specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of Rho-associated kinase (ROCK), which plays a critical role in cellular processes such as smooth muscle contraction and gene expression. The inhibition of ROCK may have therapeutic implications in conditions like hypertension and cancer.

Enzyme Interactions

The compound has shown the ability to modulate enzyme activity, particularly those involved in cellular signaling pathways. Molecular docking studies indicate that this compound forms strong hydrophobic interactions with target proteins, enhancing its biological efficacy.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties allow for modifications that enhance biological activity, making it valuable in:

- Antiviral Agents : Research indicates that derivatives of this compound may exhibit antiviral properties.

- Anticancer Drugs : Its role in inhibiting ROCK has led to investigations into its potential as an anticancer agent.

- Agricultural Chemicals : The compound is also utilized in formulating herbicides and fungicides, contributing to crop protection .

Study 1: Inhibition of ROCK

A study investigated the effects of this compound on smooth muscle contraction. Results demonstrated that the compound effectively inhibited ROCK activity, leading to reduced contraction in vascular smooth muscle cells. This suggests potential applications in treating hypertension.

Study 2: Antiviral Activity

Another research effort focused on synthesizing derivatives of this compound for antiviral applications. Preliminary results indicated that certain derivatives exhibited significant antiviral activity against specific viral strains, warranting further investigation into their mechanisms of action and therapeutic potential .

Comparative Analysis with Related Compounds

The following table summarizes structural analogs of this compound and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(piperidin-1-yl)-N,6-dimethylpyrimidin-4-amine | Piperidine Structure | Contains a piperidine ring |

| 2-(tetrahydropyran-1-yl)-N,6-dimethylpyrimidin-4-amines | Tetrahydropyran Structure | Different cyclic amine |

| 2-(morpholin-1-yl)-N,6-dimethylpyrimidin-4-amines | Morpholine Structure | Morpholine ring provides different properties |

These compounds share a common pyrimidine core but differ in their cyclic amine components, which significantly influences their biological activities and pharmacological profiles.

Eigenschaften

IUPAC Name |

N,6-dimethylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-3-6(7-2)9-4-8-5/h3-4H,1-2H3,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVSFAWGBMGRFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.